molecular formula C13H19NO B13277467 2-(2-Methoxyphenyl)-4-methylpiperidine

2-(2-Methoxyphenyl)-4-methylpiperidine

Cat. No.: B13277467
M. Wt: 205.30 g/mol
InChI Key: KBQZELJMWJQNDG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-methylpiperidine can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with 4-methylpiperidine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to facilitate the Grignard reaction.

Another method involves the use of Suzuki-Miyaura coupling, where 2-methoxyphenylboronic acid is coupled with 4-methylpiperidine using a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high purity and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

2-(2-Methoxyphenyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)piperazine: Shares the 2-methoxyphenyl group but has a piperazine ring instead of a piperidine ring.

    2-(2-Methoxyphenyl)benzoxazole: Contains a benzoxazole ring with a similar methoxyphenyl substitution.

    2-Methoxyphenylacetic acid: Features a methoxyphenyl group attached to an acetic acid moiety.

Uniqueness

2-(2-Methoxyphenyl)-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methoxyphenyl group and a methyl group makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4-methylpiperidine

InChI

InChI=1S/C13H19NO/c1-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3

InChI Key

KBQZELJMWJQNDG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C2=CC=CC=C2OC

Origin of Product

United States

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